(2Z)-4-[(3-methoxyphenyl)amino]-4-oxobut-2-enoic acid
Description
(2Z)-4-[(3-Methoxyphenyl)amino]-4-oxobut-2-enoic acid (CAS: 31460-27-2) is a maleamic acid derivative characterized by a conjugated α,β-unsaturated carbonyl system and a 3-methoxyphenyl substituent. Its molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 221.21 g/mol and a melting point of 168°C . The compound exhibits moderate acidity with a pKa of 2.77 ± 0.25, attributed to the carboxylic acid group and resonance stabilization of the enolic system . It is synthesized via the reaction of maleic anhydride with 3-methoxyaniline, a method analogous to other maleamic acid derivatives .
Properties
IUPAC Name |
(Z)-4-(3-methoxyanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-9-4-2-3-8(7-9)12-10(13)5-6-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b6-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOUTHKBZTXXAU-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201215757 | |
| Record name | (2Z)-4-[(3-Methoxyphenyl)amino]-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201215757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31460-27-2 | |
| Record name | (2Z)-4-[(3-Methoxyphenyl)amino]-4-oxo-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31460-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2Z)-4-[(3-Methoxyphenyl)amino]-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201215757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-[(3-methoxyphenyl)amino]-4-oxobut-2-enoic acid typically involves the reaction of 3-methoxyaniline with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amino group on the anhydride, followed by ring opening and subsequent rearrangement to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-[(3-methoxyphenyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
(2Z)-4-[(3-methoxyphenyl)amino]-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-4-[(3-methoxyphenyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substitution pattern on the phenyl ring significantly influences molecular weight, solubility, and acidity. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, I) increase molecular weight and may reduce solubility in polar solvents due to higher hydrophobicity.
- Electron-donating groups (e.g., CH₃, OCH₃) slightly elevate acidity (lower pKa) through inductive effects.
Biological Activity
(2Z)-4-[(3-methoxyphenyl)amino]-4-oxobut-2-enoic acid, also known as a derivative of 4-oxobutenoic acid, is an organic compound notable for its unique structural features, including a methoxyphenyl group and an amino group attached to a conjugated system. This compound has garnered attention in various fields of research, particularly in pharmacology and biochemistry, due to its potential biological activities.
- Molecular Formula : C₁₁H₁₁NO₄
- Molecular Weight : 221.21 g/mol
- Structure : The compound features a conjugated system that enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the methoxy group increases lipophilicity, facilitating cellular uptake and interaction with biological macromolecules.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, indicating potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Enzyme Interaction
A study conducted by Pendergrass et al. focused on the interaction of this compound with the Type III secretion system (T3SS) in pathogenic bacteria. The compound demonstrated significant inhibition of T3SS-mediated secretion at concentrations above 50 μM, showcasing its potential as an antimicrobial agent .
Case Study 2: Antimicrobial Activity
In a separate investigation, this compound was tested against several bacterial strains. Results indicated that the compound exhibited inhibitory effects on Gram-positive bacteria, suggesting its utility in developing novel antimicrobial therapies .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Methoxyaniline | structure | Simple amine without carbonyl functionality |
| 4-Aminobenzoic Acid | structure | Lacks the conjugated double bond system |
| 3-Methylphenylalanine | structure | Amino acid structure with different functional groups |
The unique combination of functional groups in this compound enhances its biological activity compared to simpler analogs.
Q & A
Q. What are the optimal synthetic routes for (2Z)-4-[(3-methoxyphenyl)amino]-4-oxobut-2-enoic acid, and how can reaction conditions be optimized for yield?
The compound is synthesized via condensation of 3-methoxyaniline with maleic anhydride under controlled conditions. A typical procedure involves refluxing equimolar amounts of the reactants in acetone or acetic acid. Reaction optimization includes adjusting temperature (45–60°C), solvent polarity, and stoichiometry. Thin-layer chromatography (TLC) monitors progress, and recrystallization from ethanol improves purity. Yields exceeding 70% are achievable with careful control of anhydrous conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key functional groups should be identified?
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹), conjugated double bond (C=C, ~1650 cm⁻¹), and N-H stretching (~3300 cm⁻¹).
- 1H NMR : Key signals include the Z-configured double bond (δ 6.2–6.8 ppm, coupling constant J ≈ 12 Hz), aromatic protons from the 3-methoxyphenyl group (δ 6.7–7.3 ppm), and the carboxylic acid proton (δ 12–13 ppm).
- 13C NMR : Confirms carbonyl carbons (δ 165–175 ppm) and the methoxy group (δ 55–56 ppm). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ at m/z 264) .
Q. What are the primary research applications of this compound in pharmacological studies?
The compound serves as:
- A biochemical reagent in enzyme inhibition assays (e.g., targeting hydrolases or kinases).
- A precursor for synthesizing heterocyclic derivatives with potential antimicrobial or anticancer activity.
- A model for structure-activity relationship (SAR) studies due to its tunable phenyl and carboxyl groups .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data when assigning the Z-configuration of the double bond?
Discrepancies in NMR or IR data may arise from solvent effects, impurities, or tautomerism. To resolve this:
- Use 2D NMR techniques (e.g., NOESY) to confirm spatial proximity between the double bond protons and adjacent groups.
- Compare experimental IR carbonyl stretches with density functional theory (DFT)-calculated values.
- Validate via X-ray crystallography to unambiguously assign the Z-configuration .
Q. What methodological approaches ensure accurate quantification of this compound in complex mixtures?
- Potentiometric Titration : Targets the carboxyl group using standardized NaOH, with precision ±1.5% under non-aqueous conditions (e.g., glacial acetic acid solvent) .
- HPLC-UV : Employ a C18 column with mobile phase (0.1% H3PO4:acetonitrile, 70:30), detection at λmax = 260 nm. Validate with spike-recovery tests (≥95% recovery) and calculate limits of detection (LOD < 0.1 µg/mL) .
- LC-MS/MS : Provides higher specificity for trace analysis in biological matrices (e.g., plasma or tissue homogenates).
Q. How can researchers design experiments to evaluate the compound’s stability under various pH and temperature conditions?
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 0, 1, 3, and 6 months.
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at room temperature.
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (Td ≈ 180–200°C), while thermogravimetric analysis (TGA) quantifies mass loss .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activity data for derivatives of this compound?
Contradictions in bioactivity (e.g., varying IC50 values in antimicrobial assays) may stem from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) and use reference strains.
- Structural Purity : Confirm derivative structures via HPLC and NMR (>98% purity).
- Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers due to solvent effects or cell-line variability .
Methodological Best Practices
Q. What metrological parameters should be reported for analytical methods used with this compound?
Include:
- Precision : Relative standard deviation (RSD) ≤2% for intra-day and inter-day assays.
- Accuracy : Recovery rates (95–105%) via standard addition.
- Linearity : Correlation coefficient (R²) ≥0.999 over 1–100 µg/mL.
- Robustness : Tolerance to ±2% variation in mobile phase composition or flow rate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
